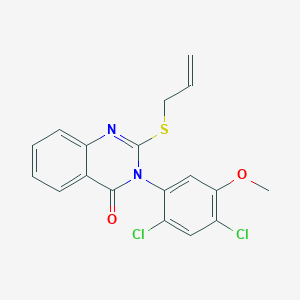
2-(allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H14Cl2N2O2S and its molecular weight is 393.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Allylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone, with the CAS number 339015-52-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C18H14Cl2N2O2S
- Molecular Weight : 393.29 g/mol
- Boiling Point : Approximately 548.4 °C (predicted)
- Density : 1.36 g/cm³ (predicted)
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of quinazolinone derivatives, including this compound. The compound has shown promising results against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3f | C. albicans | 8 μg/mL |
| 3j | A. niger | 32 μg/mL |
| 3s | A. niger | 64 μg/mL |
| 3p | S. aureus | 16 μg/mL |
The study indicated that several derivatives exhibited significant antifungal activity, particularly against Candida albicans and Aspergillus niger, with MIC values as low as 8 μg/mL for C. albicans and up to 32 μg/mL for A. niger .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for its anticancer potential. Research has demonstrated that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) after 48 h | IC50 (μM) after 72 h |
|---|---|---|---|
| Compound A | HCT-116 | 10.72 | 5.33 |
| Compound A | HepG2 | 17.48 | 7.94 |
| Compound B | MCF-7 | 21.29 | N/A |
Compound A showed potent cytotoxic effects against the HCT-116 colon cancer cell line with an IC50 value of 10.72 μM after 48 hours, which decreased to 5.33 μM after 72 hours . This suggests a time-dependent increase in potency.
The biological activity of quinazolinone derivatives is attributed to various mechanisms:
- Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Certain compounds induce apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Mechanisms : The presence of sulfur in the structure may enhance interaction with microbial targets, disrupting their cellular functions.
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives, where the compound demonstrated significant antibacterial and antifungal activities alongside moderate anticancer properties . In vitro tests confirmed its efficacy against multiple strains, establishing it as a candidate for further pharmacological development.
Propriétés
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-prop-2-enylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-3-8-25-18-21-14-7-5-4-6-11(14)17(23)22(18)15-10-16(24-2)13(20)9-12(15)19/h3-7,9-10H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLPDPYAKXZPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC=C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














